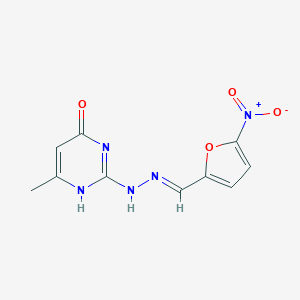

5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone

Overview

Description

5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrofuran moiety and a pyrimidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone typically involves the condensation of 5-nitro-2-furaldehyde with 4-hydroxy-6-methylpyrimidine-2-hydrazone. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium dithionite or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives with altered electronic properties.

Reduction: Amino derivatives with potential biological activity.

Substitution: Substituted furan and pyrimidine derivatives with diverse functionalities.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 5-nitro-2-furaldehyde hydrazones is their use against parasitic infections, particularly those caused by Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively.

Case Study: Nifurtimox Derivatives

Nifurtimox, a hydrazone derived from 5-nitro-2-furaldehyde, has been utilized therapeutically against these parasites. Recent studies have demonstrated that new hydrazones synthesized from 5-nitro-2-furaldehyde with adamantane alkanohydrazides exhibited significantly enhanced trypanocidal activity, with some compounds showing over 20 times greater potency than nifurtimox (IC50 ∼ 100 nM) and selectivity indices ranging from 20 to 80. The structure-activity relationship (SAR) studies indicated that increased lipophilicity and conformational flexibility are critical for enhanced activity .

Antimicrobial Properties

In addition to antiparasitic effects, 5-nitro-2-furaldehyde hydrazones have been investigated for their antibacterial properties.

Case Study: Phosphoranilidohydrazones

A series of phosphoranilidohydrazones derived from 5-nitro-2-furaldehyde were synthesized and evaluated for their antibacterial activity. These compounds showed moderate efficacy against Staphylococcus aureus, comparable to nitrofurantoin, while lacking activity against gram-negative bacteria. This study utilized the Topliss approach for analogue design, indicating a strategic method for enhancing antibacterial properties through structural modifications .

Structure and Synthesis

The molecular formula of 5-nitro-2-furaldehyde (4-hydroxy-6-methylpyrimidin-2-yl)-hydrazone is C10H9N5O4, with a molecular weight of approximately 263.21 g/mol. The synthesis typically involves the condensation reaction between 5-nitro-2-furaldehyde and various hydrazines or hydrazones.

Synthesis Overview

- Reagents :

- 5-Nitro-2-furaldehyde

- Hydrazine derivatives (e.g., 4-hydroxy-6-methylpyrimidin-2-yl)

- Reaction Conditions :

- Typically performed under reflux in an appropriate solvent (e.g., ethanol or methanol).

- Purification :

- The product can be purified through recrystallization or chromatography.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone involves its interaction with cellular components, leading to the disruption of essential biological processes. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular DNA and proteins. The pyrimidine ring may interact with nucleic acids, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

5-Nitro-2-Furaldehyde Hydrazone: Lacks the pyrimidine ring, resulting in different reactivity and biological activity.

4-Hydroxy-6-Methylpyrimidine-2-Yl)-Hydrazone: Lacks the nitrofuran moiety, leading to reduced antimicrobial properties.

Uniqueness

5-Nitro-2-Furaldehyde (4-Hydroxy-6-Methylpyrimidin-2-Yl)-Hydrazone is unique due to the combination of the nitrofuran and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

5-Nitro-2-furaldehyde (4-hydroxy-6-methylpyrimidin-2-yl)-hydrazone is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and antiparasitic effects. This article compiles various research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

- Molecular Formula : C10H9N5O4

- Molecular Weight : 263.21 g/mol

- CAS Number : [Not specified in the sources]

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-nitro-2-furaldehyde and a hydrazine derivative. The resulting hydrazone can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy.

Antiparasitic Activity

One of the most notable biological activities of this compound is its trypanocidal activity . Research has shown that derivatives of 5-nitro-2-furaldehyde exhibit significant efficacy against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively. For instance, a study demonstrated that certain hydrazones derived from 5-nitro-2-furaldehyde displayed over 20 times greater activity than nifurtimox, a standard treatment for these infections, with IC50 values around 100 nM and selectivity indices ranging from 20 to 80 .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . A series of phosphoranilidohydrazones derived from 5-nitro-2-furaldehyde were synthesized and tested for antibacterial activity. These compounds exhibited moderate activity against Staphylococcus aureus, comparable to nitrofurantoin, while showing no effectiveness against gram-negative bacteria .

Synergistic Effects

Research indicates that combinations of 5-nitro-2-furaldehyde with other compounds can result in synergistic antimicrobial effects . For example, when combined with semi-carbazide, enhanced toxicity against Salmonella typhimurium was observed under acidic conditions (pH 5), suggesting potential applications in targeted drug design .

Structure-Activity Relationships (SAR)

The biological activity of hydrazones derived from 5-nitro-2-furaldehyde is influenced by their structural features. SAR studies have identified that increased lipophilicity and conformational flexibility are associated with enhanced trypanocidal activity. Compounds lacking a nitro group were found to be practically inactive against both Trypanosoma species, emphasizing the importance of this functional group in maintaining biological efficacy .

Case Studies

- Antiparasitic Efficacy :

- In vitro studies demonstrated that specific hydrazone derivatives significantly inhibited the growth of T. cruzi, with researchers noting that modifications to the hydrazone structure could lead to increased potency.

- Antibacterial Testing :

- A study involving phosphoranilidohydrazones showed effective inhibition against S. aureus, with some derivatives matching the potency of established antibiotics like nitrofurantoin.

Properties

IUPAC Name |

4-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O4/c1-6-4-8(16)13-10(12-6)14-11-5-7-2-3-9(19-7)15(17)18/h2-5H,1H3,(H2,12,13,14,16)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKZNODGBBNCRM-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NN=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13293-13-5 | |

| Record name | NSC89284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-NITRO-2-FURALDEHYDE (4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)-HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.